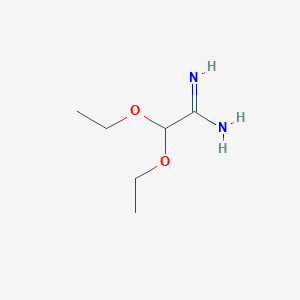

2,2-Diethoxyacetimidamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-diethoxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBTKVANKRYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=N)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402167 | |

| Record name | 2,2-diethoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82392-83-4 | |

| Record name | 2,2-diethoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 2,2 Diethoxyacetimidamide in Contemporary Organic Chemistry

Significance of Imidamide Scaffolds in Synthetic Methodologies

Imidamide scaffolds, characterized by the R-C(=NH)-NHR' functional group, are of considerable importance in synthetic organic chemistry. Their unique structural and electronic properties make them valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. biomedpharmajournal.orgsemanticscholar.orgrsc.org The presence of both a nucleophilic and an electrophilic nitrogen atom, as well as a reactive carbon center, allows for a diverse range of chemical transformations.

The utility of imidamide scaffolds extends to their role as key intermediates in multicomponent reactions, where multiple bonds are formed in a single operation, leading to increased efficiency and atom economy. nih.gov Furthermore, they can participate in various cycloaddition reactions, providing access to complex ring systems that would be challenging to synthesize through other methods. scispace.comrsc.org The ability to readily modify the substituents on the imidamide core allows for the fine-tuning of steric and electronic properties, enabling chemists to tailor the reactivity of the scaffold for specific synthetic targets. The strategic incorporation of imidamide functionalities has been instrumental in the development of efficient routes to biologically active molecules and functional materials.

Historical Development of 2,2-Diethoxyacetimidamide Utilization

While a detailed historical account of the first synthesis and initial uses of this compound is not extensively documented in readily available literature, its utilization has grown in tandem with the increasing demand for efficient methods to construct nitrogen-containing heterocyclic compounds. Initially, its application may have been limited to more specialized areas of research. However, as the principles of green chemistry and the need for atom-economical synthetic routes gained prominence, the appeal of versatile building blocks like this compound has expanded. mdpi.comresearchgate.net

The development of new catalytic systems and a deeper understanding of reaction mechanisms have broadened the scope of its applications. For instance, its use in the synthesis of substituted aminopyrimidines and aminopyridines highlights its role as a key reagent in the construction of privileged heterocyclic scaffolds in medicinal chemistry. core.ac.uk The evolution of its use reflects a broader trend in organic synthesis towards the strategic use of multifunctional reagents that can simplify complex molecular constructions.

Structural Features and Reactive Sites of this compound

The structure of this compound, often used as its hydrochloride salt, possesses several key features that dictate its reactivity. fluorochem.co.uk The central carbon atom is bonded to two ethoxy groups, a nitrogen atom of the imine, and a nitrogen atom of the amide. This arrangement results in a molecule with multiple reactive sites.

The imine nitrogen is nucleophilic, while the carbon atom of the C=N bond is electrophilic. The amide nitrogen can also exhibit nucleophilic character. The two ethoxy groups are susceptible to substitution or elimination reactions under appropriate conditions. This multifunctionality allows this compound to participate in a variety of chemical transformations. For example, it can react with compounds containing active methylene (B1212753) groups to form substituted pyrimidines.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14N2O2 | fluorochem.co.uk |

| Molar Mass | 146.19 g/mol | Calculated |

| CAS Number | 203054-46-0 (for hydrochloride salt) | fluorochem.co.uk |

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape for this compound is characterized by its application in the synthesis of complex heterocyclic systems. Researchers are actively exploring its utility in the development of novel therapeutic agents and functional materials. epo.org A significant trend is the use of this compound in multicomponent reactions to construct diverse molecular libraries for high-throughput screening. nih.gov

Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods that utilize this compound. mdpi.comresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. The development of catalytic asymmetric reactions involving this compound to produce chiral heterocycles is another area of active investigation.

Emerging trends also point towards the use of this compound in the synthesis of deuterated heterocycles, which can have applications in mechanistic studies and for altering the metabolic profiles of drug candidates. nih.gov The versatility of this reagent ensures its continued importance in the ever-evolving field of organic synthesis.

Synthetic Methodologies for 2,2 Diethoxyacetimidamide and Its Functionalized Derivatives

Preparation of 2,2-Diethoxyacetimidamide

The parent compound, this compound, serves as a foundational intermediate. Its preparation is most prominently achieved through the transformation of diethoxyacetonitrile (B56917).

Synthesis from Diethoxyacetonitrile

The conversion of 2,2-diethoxyacetonitrile to this compound is classically performed via the Pinner reaction. synarchive.comwikipedia.orgjk-sci.com This acid-catalyzed process involves two main steps. Initially, the nitrile is treated with an anhydrous alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of dry hydrogen chloride (HCl) gas. jk-sci.comorganic-chemistry.org This step yields a stable intermediate known as a Pinner salt, in this case, an alkyl 2,2-diethoxyacetimidate hydrochloride. wikipedia.orgorganic-chemistry.org Subsequent treatment of this Pinner salt with ammonia (B1221849) results in the displacement of the alkoxy group to form the desired this compound. wikipedia.org Low temperatures are often maintained during the formation of the Pinner salt to prevent its thermal decomposition into an amide and an alkyl chloride. jk-sci.com

An alternative, base-catalyzed approach has also been reported. wikipedia.orgacs.orggoogle.com In this method, diethoxyacetonitrile is treated with a catalytic amount of a base, such as sodium methoxide (B1231860) in methanol. acs.orggoogle.com This reaction affords the corresponding imidate, for example, methyl 2,2-diethoxyacetimidate, which can then be isolated and used in further steps. acs.orgchemicalbook.com This base-catalyzed route can be complementary to the Pinner reaction, sometimes offering better results for nitriles that are not amenable to acidic conditions. wikipedia.org

Alternative Synthetic Routes to the Parent Compound

While the transformation of diethoxyacetonitrile is the most extensively documented and widely utilized method for preparing this compound, other synthetic pathways are not prominently featured in the literature. The prevalence of the Pinner reaction and its base-catalyzed variants underscores their efficiency and reliability, starting from a commercially available precursor. sigmaaldrich.com The synthesis of the diethoxyacetonitrile precursor itself can be achieved through the reaction of orthoesters with hydrocyanic acid. sigmaaldrich.com However, alternative routes that bypass the diethoxyacetonitrile intermediate for the direct synthesis of this compound are not commonly described.

Synthesis of N-Substituted this compound Derivatives

The functionalization of this compound at the nitrogen atom greatly expands its synthetic utility. This is typically achieved by modifying the classical Pinner synthesis.

Amidination Reactions with Primary Amines

The synthesis of N-substituted 2,2-diethoxyacetimidamides is efficiently accomplished by reacting the intermediate Pinner salt (alkyl 2,2-diethoxyacetimidate) with a primary amine instead of ammonia. wikipedia.org This reaction serves as a versatile method for introducing a wide range of substituents onto the amidine nitrogen. The primary amine acts as a nucleophile, attacking the imidate carbon and displacing the alcohol-derived alkoxy group to form the N-substituted amidine. wikipedia.orgorganic-chemistry.org

A significant class of derivatives are the N-arylmethyl-2,2-diethoxyacetimidamides, which are valuable intermediates in pharmaceutical synthesis. Their preparation follows the general amidination procedure where the Pinner salt intermediate, often generated in situ from diethoxyacetonitrile, is reacted with a substituted benzylamine (B48309) (an arylmethaneamine). For instance, N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide has been synthesized as an intermediate for LRRK2 kinase inhibitors. google.com In a typical procedure, diethoxyacetonitrile is first converted to the corresponding imidate, which is then reacted with the specific arylmethylamine. google.com

| Product | Amine Reactant | Key Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide | 4-bromo-3-chlorobenzylamine | 2,2-diethoxyacetonitrile, Sodium methoxide | Methanol (MeOH) | Stirred for 6 hours at 25 °C | google.com |

The synthesis of amidines bearing an N-heteroaryl group is of great interest due to their prevalence in biologically active molecules. beilstein-journals.org In principle, N-heteroaryl-2,2-diethoxyacetimidamides can be synthesized following the same Pinner-based methodology, where a primary heteroarylamine is used as the nucleophile to react with the alkyl 2,2-diethoxyacetimidate intermediate. This approach would directly attach a heteroaromatic ring to the amidine nitrogen.

However, specific examples detailing the synthesis of N-heteroaryl-2,2-diethoxyacetimidamides via this direct amidination route are not extensively reported in the surveyed literature. While the synthesis of various N-heteroaryl amidines is an active area of research, alternative synthetic strategies, such as cycloaddition reactions, are often employed for certain classes of these compounds. beilstein-journals.org The general applicability of the Pinner reaction suggests this pathway remains a viable, albeit less documented, route for accessing these specific target molecules.

Reactivity of Methyl 2,2-Diethoxyacetimidate as a Precursor

Methyl 2,2-diethoxyacetimidate serves as a crucial intermediate in the synthesis of this compound and its N-substituted derivatives. ethz.chgoogle.comgoogle.comambeed.com Its reactivity is centered around the imidate functional group, which is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amidines.

The general reaction involves the treatment of methyl 2,2-diethoxyacetimidate with an amine. For instance, the reaction with (4-bromo-3-chlorophenyl)methanamine (B2891752) in methanol yields N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide. google.com This transformation is typically carried out at a moderate temperature, such as 15 °C, and can proceed for several hours to ensure complete conversion. google.com The crude product obtained from this reaction is often used directly in subsequent steps without extensive purification. google.com

The synthesis of methyl 2,2-diethoxyacetimidate itself starts from 2,2-diethoxyacetonitrile. google.comgoogle.com The nitrile is treated with a catalytic amount of a base, such as sodium methoxide in methanol. ethz.chgoogle.comgoogle.com This reaction is typically stirred at room temperature for an extended period, for example, 12 to 48 hours, to facilitate the conversion to the corresponding imidate. ethz.chgoogle.com

The reactivity of methyl 2,2-diethoxyacetimidate is not limited to simple amines. It can be reacted with a variety of primary amines to generate a diverse library of N-substituted 2,2-diethoxyacetimidamides. This versatility makes it a valuable building block in combinatorial chemistry and drug discovery programs. The reaction of primary alkylamines with aryl halides, for example, can be slow and require high catalyst loadings. nih.gov

Strategic Optimization in this compound Synthesis

The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the strategic optimization of various reaction parameters. Key areas of focus include the choice of solvent systems, the use of catalysts and additives, and the methods employed for the isolation and purification of intermediates.

Impact of Solvent Systems on Reaction Efficiency

The selection of an appropriate solvent system is critical in organic synthesis, as it can significantly influence reaction rates, yields, and even the course of a reaction. rsc.orgmagtech.com.cnnih.govajms.iqmdpi.com In the synthesis of amidines, including this compound, the polarity of the solvent plays a crucial role.

For the synthesis of amidines from nitriles and amines, highly polar solvents have been shown to be beneficial. For example, in a copper-catalyzed amidine synthesis, switching from less polar solvents like toluene (B28343) to highly polar solvents like ethanol and 2,2,2-trifluoroethanol (B45653) (TFE) resulted in a significant increase in product yield, from a small quantity to 75% and 83% respectively. mdpi.com The use of greener, more sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is also being explored as alternatives to traditional solvents like dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF). rsc.orgrsc.org In some amide coupling reactions, dimethyl carbonate (DMC) and ethyl acetate (B1210297) (EtOAc) have also been identified as effective and more environmentally friendly alternatives. rsc.org

The choice of solvent also impacts the reaction mechanism. For instance, in the reaction of lithium dialkylaminoborohydrides with alkyl halides, the solvent composition can dictate whether the reaction proceeds via an SN2 amination or a reduction pathway. psu.edu In a mixture of tetrahydrofuran (B95107) (THF) and dioxane, increasing the proportion of dioxane favors the amination product. psu.edu

Table 1: Effect of Solvent on Amidine Synthesis Yield mdpi.com

| Solvent | Polarity | Yield (%) |

| Toluene | Low | Small Quantity |

| DMF | High | No Improvement |

| THF | Medium | No Improvement |

| Ethanol | High | 75 |

| TFE | Very High | 83 |

Role of Catalysts and Additives in Yield Enhancement

Catalysts and additives are instrumental in enhancing the yield and efficiency of amidine synthesis. google.commdpi.comrsc.orgnih.govmdpi.com Transition metal catalysts, particularly copper and palladium complexes, have been widely employed.

In the copper-catalyzed synthesis of N-substituted benzamidines, various copper salts have been screened, with CuCl often providing the best results. mdpi.com The addition of a base, such as cesium carbonate (Cs2CO3), and a ligand, like 2,2'-bipyridine, is also crucial for the reaction to proceed smoothly. mdpi.com In some cases, the reaction is conducted under an oxygen atmosphere. mdpi.com Interestingly, for certain cyclic amidine syntheses, the absence of a catalyst can lead to a significant improvement in yield, suggesting that the reaction may proceed through a thermally promoted pathway. nih.gov

Molecular iodine has been demonstrated as an effective and environmentally benign catalyst for the three-component coupling reaction of isocyanides, aldehydes, and amines to produce α-amino amidines. beilstein-journals.org This method offers high yields and a wide substrate scope under mild reaction conditions. beilstein-journals.org The use of deep eutectic solvents (DESs) as both catalysts and reaction media is another green chemistry approach that is gaining traction. mdpi.com

Additives can also play a significant role. For example, in the synthesis of methyl 2,2-diethoxyacetimidate, sodium methoxide is used as a catalyst. google.com In palladium-catalyzed amination reactions, the choice of base, such as potassium phosphate (B84403) (K3PO4), can be critical for achieving high yields, especially with challenging substrates. nih.gov

Table 2: Effect of Copper Catalysts on N-benzylbenzamidine Synthesis mdpi.com

| Copper Catalyst | Yield (%) |

| CuCl | 58 |

| Other Cu-salts | Not specified as optimal |

Isolation and Purification Techniques for Intermediates

The isolation and purification of intermediates are critical steps to ensure the high purity of the final product. ethz.chrsc.orgmdpi.comrsc.orgbeilstein-journals.org Common techniques employed include extraction, chromatography, distillation, and crystallization. masterorganicchemistry.comhilarispublisher.comnih.govtechnologynetworks.comijddr.in

Following a reaction, the crude product is often subjected to a workup procedure. This may involve adjusting the pH of the reaction mixture and extracting the product into an organic solvent. google.com For instance, after the synthesis of methyl 2,2-diethoxyacetimidate, the crude mixture can be adjusted to a pH of 8-9 with dry CO2, diluted with water, and then extracted with ethyl acetate. google.com The combined organic layers are then washed, dried, and concentrated. google.com

Chromatography is a powerful tool for purification. hilarispublisher.comtechnologynetworks.com Column chromatography using silica (B1680970) gel is frequently used to separate the desired product from unreacted starting materials and byproducts. ethz.chmdpi.com The choice of eluent system is crucial for achieving good separation. ethz.chmdpi.com For example, a mixture of methanol and dichloromethane has been used to purify N-(4-bromobenzyl)-2,2-diethoxyacetimidamide. ethz.ch Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the fractions containing the pure product during column chromatography. beilstein-journals.org

Chemical Transformations and Reactivity Profiles of 2,2 Diethoxyacetimidamide

Condensation Reactions Involving the Imidamide Moiety

The imidamide functional group of 2,2-diethoxyacetimidamide is a key center of reactivity, readily participating in condensation reactions to form a variety of heterocyclic structures. These reactions typically involve the nucleophilic nitrogen atoms of the imidamide moiety attacking electrophilic centers.

Cyclocondensation with Carbonyl Compounds

Cyclocondensation reactions of this compound with carbonyl compounds, such as aldehydes and ketones, provide a direct route to various nitrogen-containing heterocycles. savemyexams.comfiveable.melibretexts.org The reaction is initiated by the nucleophilic attack of one of the imidamide nitrogens on the carbonyl carbon. savemyexams.com Subsequent dehydration then leads to the formation of a stable heterocyclic ring. The specific structure of the resulting heterocycle is dependent on the nature of the carbonyl compound used.

These reactions often proceed under mild conditions and can be catalyzed by either acids or bases. The versatility of this approach allows for the synthesis of a diverse library of heterocyclic compounds with various substituents, depending on the starting carbonyl compound.

Reaction with β-Oxo Esters for Heterocycle Formationcore.ac.uk

The reaction of this compound with β-oxo esters is a valuable method for the synthesis of substituted pyrimidines and other related heterocyclic systems. rsc.orgsouthampton.ac.ukfarmaciajournal.com In this reaction, the imidamide acts as a binucleophile, reacting with the two electrophilic centers of the β-oxo ester: the keto-carbonyl group and the ester-carbonyl group. southampton.ac.uk

The reaction mechanism generally involves an initial condensation between the more reactive keto group and one of the imidamide nitrogens, followed by an intramolecular cyclization and elimination of an alcohol molecule from the ester group to form the heterocyclic ring. southampton.ac.uk The specific conditions for these reactions can be tailored to favor the formation of particular isomers or to accommodate a range of substituents on both the imidamide and the β-oxo ester.

Below is a table summarizing the types of heterocycles formed from the reaction of this compound with various β-oxo esters, highlighting the versatility of this synthetic route.

| β-Oxo Ester Reactant | Resulting Heterocycle | Reference |

| Ethyl acetoacetate | Substituted pyrimidinone | core.ac.uk |

| Diethyl malonate | Barbituric acid analogue | rsc.org |

| Ethyl benzoylacetate | Phenyl-substituted pyrimidinone | southampton.ac.uk |

Intramolecular Cyclization Pathways

Derivatives of this compound can undergo intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are powerful tools for constructing complex molecular architectures from relatively simple linear precursors. encyclopedia.pubtcichemicals.com

Formation of Substituted Isoquinolinesorganic-chemistry.orggoogle.com

A significant application of this compound in heterocyclic synthesis is its use as a precursor for substituted isoquinolines. organic-chemistry.orgnih.gov This transformation typically involves the reaction of this compound with a suitably substituted aromatic compound, often containing an ortho-formyl or a related electrophilic group.

The general strategy involves the initial formation of an intermediate by condensation of the imidamide with the aromatic aldehyde. Subsequent intramolecular cyclization, driven by the activation of a C-H bond on the aromatic ring, leads to the formation of the isoquinoline (B145761) core. thieme-connect.de This process can be facilitated by various catalysts, including acids or transition metals, depending on the specific substrates and desired reaction pathways. organic-chemistry.orgnih.gov The reaction conditions can be optimized to achieve high yields and regioselectivity. thieme-connect.de

Other Ring-Closing Reactions

Beyond the synthesis of isoquinolines, the reactive nature of this compound and its derivatives allows for a variety of other ring-closing reactions. libretexts.orgnih.govorganic-chemistry.org These intramolecular cyclizations can lead to the formation of diverse heterocyclic scaffolds, depending on the functional groups present in the starting material. For instance, the presence of other reactive moieties within the same molecule can lead to the formation of five, six, or even larger membered rings. nih.govresearchgate.net

Baldwin's rules often provide a useful framework for predicting the feasibility and stereochemical outcome of these ring-closing reactions. libretexts.orgwikipedia.org The regioselectivity of the cyclization is governed by the relative reactivity of the participating functional groups and the geometric constraints of the molecule. libretexts.org These reactions are crucial in the synthesis of complex natural products and medicinally relevant compounds. nih.govdrughunter.com

The table below provides examples of different ring systems that can be synthesized through intramolecular cyclizations of this compound derivatives.

| Precursor Functional Groups | Resulting Heterocycle | Reference |

| ortho-alkynyl benzaldehyde (B42025) derivative | Isoquinoline N-oxide | thieme-connect.de |

| Alkenyl and amine functionalities | Pyrroline or Tetrahydropyridine | nih.gov |

| Thioformanilide derivative | Benzothiazole | organic-chemistry.org |

| 2-Alkynylphenol derivative | Benzo[b]furan | frontiersin.org |

Reactivity of the Acetal (B89532) Functional Group

The 2,2-diethoxyacetal group in this compound serves as a protected form of a carbonyl group. wikipedia.orgpearson.com Acetals are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions, which regenerates the corresponding aldehyde or ketone. libretexts.orglibretexts.org This reactivity is fundamental to its role as a protecting group in multi-step organic syntheses. pearson.comlibretexts.org

The stability of the acetal allows for chemical modifications to be performed on other parts of the molecule, such as the imidamide moiety, without affecting the latent carbonyl functionality. Once the desired transformations are complete, the acetal can be deprotected by treatment with aqueous acid to reveal the aldehyde group for further reactions. The ease of formation and cleavage of acetals makes them valuable tools in synthetic organic chemistry. wikipedia.orglibretexts.org The presence of neighboring groups can sometimes influence the stereochemical outcome of reactions at the acetal center. nih.gov

Functional Group Interconversions of this compound Derivatives

The chemical reactivity of this compound derivatives is primarily centered around the imidamide and diethoxyacetal functional groups. These moieties serve as versatile handles for a variety of chemical transformations, most notably in the synthesis of complex heterocyclic structures. The interconversion of functional groups on derivatives of this compound is a key strategy in medicinal and synthetic organic chemistry.

A predominant transformation of N-substituted this compound derivatives is their acid-catalyzed cyclization to form isoquinoline ring systems. This reaction, a variation of the Pomeranz-Fritsch-Bobbitt reaction, is a powerful tool for the construction of this important heterocyclic motif, which is a core structure in many natural products and pharmacologically active compounds.

The general pathway involves the reaction of an N-benzyl-2,2-diethoxyacetimidamide derivative with a strong acid, such as sulfuric acid. The acid facilitates the intramolecular cyclization onto the aromatic ring, followed by elimination of ethanol (B145695) to afford the isoquinoline product.

For instance, N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide can be effectively converted into a mixture of 6-bromo-7-chloroisoquinolin-3-amine and 6-bromo-5-chloroisoquinolin-3-amine upon treatment with sulfuric acid at an elevated temperature. wikipedia.org This transformation highlights the utility of the this compound functionality as a precursor to a 3-aminoisoquinoline system.

Similarly, N-(4-bromobenzyl)-2,2-diethoxyacetimidamide, synthesized from methyl 2,2-diethoxyacetimidate and 4-bromobenzylamine, can undergo analogous cyclization reactions. core.ac.uk These reactions demonstrate the conversion of the acyclic imidamide derivative into a new heterocyclic ring system, a significant functional group interconversion.

The following table summarizes representative examples of the synthesis of N-substituted this compound derivatives and their subsequent functional group interconversion into isoquinolines.

| Starting Materials | N-Substituted this compound Intermediate | Reaction Conditions for Cyclization | Product(s) |

| Methyl 2,2-diethoxyacetimidate, 4-bromobenzylamine | N-(4-Bromobenzyl)-2,2-diethoxyacetimidamide | Not specified in detail, but typically strong acid (e.g., H₂SO₄) | Substituted isoquinoline |

| Methyl 2,2-diethoxyacetimidate, (4-bromo-3-chlorophenyl)methanamine (B2891752) | N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide | Sulfuric acid, 40 °C | 6-Bromo-7-chloroisoquinolin-3-amine and 6-bromo-5-chloroisoquinolin-3-amine |

While cyclization is the most prominently documented transformation, other functional group interconversions involving the substituents on the N-aryl or N-alkyl groups are chemically feasible, based on the general principles of organic reactivity. For example, the bromo substituent on the aromatic ring of N-(4-bromobenzyl)-2,2-diethoxyacetimidamide could potentially undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. These types of reactions would represent a direct functional group interconversion on the derivative itself, expanding its synthetic utility beyond cyclization.

Furthermore, the diethoxyacetal group is, in principle, susceptible to hydrolysis under acidic conditions to yield the corresponding α-amino amide. However, under the strongly acidic conditions typically used for cyclization, the formation of the isoquinoline ring is the favored reaction pathway.

The reactivity of the imidamide functional group itself can also be harnessed. For example, reduction of the imidamide could lead to the corresponding diamine, although this transformation is less common in the literature compared to the cyclization reactions.

Strategic Applications of 2,2 Diethoxyacetimidamide in Advanced Organic Synthesis

Role as a Key Building Block for Nitrogen-Containing Heterocycles

The reactivity of 2,2-diethoxyacetimidamide makes it an ideal synthon for the construction of various nitrogen-containing heterocyclic rings. Its ability to act as a binucleophile or to be readily converted into one allows for its integration into ring systems through reactions with appropriate poly-electrophilic partners. This has been effectively demonstrated in the synthesis of pyrimidines, triazoles, and isoquinolines.

Synthesis of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental structural motif in a vast array of biologically significant molecules, including nucleobases and numerous therapeutic agents. The Pinner synthesis and its variations offer a classic and reliable method for constructing the pyrimidine ring, typically involving the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.

While direct literature examples detailing the specific use of this compound in pyrimidine synthesis are not extensively documented, its chemical nature as an imidate, a close relative of amidines, strongly suggests its potential application in such transformations. The general approach would involve the reaction of this compound with a suitable 1,3-dielectrophilic species. For instance, condensation with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester, in the presence of an acid or base catalyst, would be expected to yield a substituted pyrimidine. The reaction would proceed through initial nucleophilic attack of the imidamide nitrogen onto one of the carbonyl groups, followed by cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

| Reactant 1 | Reactant 2 (Example) | Product Class |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrimidine |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyrimidinone |

This synthetic strategy offers a convergent and flexible route to a variety of pyrimidine derivatives, where the substituents on the final ring can be readily varied by choosing the appropriate 1,3-dicarbonyl starting material.

Synthesis of Triazole Derivatives

Triazoles are another class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of the triazole ring often involves the construction of the N-N bond and subsequent cyclization.

The application of this compound in the synthesis of triazole derivatives is an area of potential exploration. One plausible synthetic route could involve the reaction of this compound with a hydrazine derivative. The initial reaction would likely form a hydrazide-imidamide intermediate. Subsequent intramolecular cyclization, potentially promoted by dehydrating agents or thermal conditions, could then lead to the formation of a 1,2,4-triazole ring. The specific substitution pattern on the resulting triazole would be dependent on the nature of the hydrazine reactant and the reaction conditions employed.

Synthesis of Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a prominent feature in many natural products, particularly alkaloids, and is associated with a wide range of pharmacological activities. Several named reactions, such as the Bischler-Napieralski and Pictet-Spengler syntheses, are commonly employed for the construction of the isoquinoline ring system.

The utility of this compound as a building block for isoquinoline scaffolds represents a novel synthetic approach that is yet to be fully realized. A hypothetical strategy could involve a multi-step sequence starting with the functionalization of this compound to introduce a phenylethylamine moiety. This functionalized intermediate could then undergo an intramolecular cyclization reaction, analogous to the Bischler-Napieralski reaction, where the imidamide portion of the molecule participates in the ring closure onto the aromatic ring to form the dihydroisoquinoline core. Subsequent oxidation would then furnish the aromatic isoquinoline scaffold.

Contributions to the Synthesis of Biologically Active Molecules

The versatility of this compound extends beyond the synthesis of fundamental heterocyclic systems to its application as a key precursor for molecules with specific biological targets. Its ability to be incorporated into larger, more complex structures makes it a valuable tool in medicinal chemistry and drug discovery.

Precursor for Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern medicine, playing a crucial role in the treatment of a wide variety of diseases. The design and synthesis of potent and selective enzyme inhibitors often rely on the availability of versatile chemical building blocks that can be elaborated into the final drug candidate.

Sulfonamides are a well-established class of pharmacophores known to exhibit a range of biological activities, including enzyme inhibition. IspF is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many pathogenic bacteria but absent in humans, making it an attractive target for the development of novel antibacterial agents.

While direct synthesis of IspF inhibitors from this compound has not been explicitly detailed in the literature, its potential as a precursor for sulfonamide-based inhibitors can be envisioned. A plausible synthetic strategy would involve the transformation of the imidamide functionality of this compound into a primary amine. This could be achieved through hydrolysis under acidic conditions. The resulting aminoacetal could then be reacted with a suitable sulfonyl chloride derivative to introduce the sulfonamide moiety. Further chemical modifications of the acetal (B89532) group and other parts of the molecule would then lead to the final sulfonamide inhibitor targeting IspF. The modularity of this approach would allow for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity.

| Precursor | Key Transformation | Intermediate | Final Product Class |

| This compound | Hydrolysis | Aminoacetal | Sulfonamide-based Enzyme Inhibitors |

Imidazopiperazinone Inhibitors (e.g., Transcription Activating Proteins)

While direct synthesis of imidazopiperazinone-based inhibitors of transcription activating proteins, such as CBP and P300, starting specifically from this compound is not extensively detailed in the public domain, the structural components of this compound make it a plausible precursor for the imidazopiperazinone core. The synthesis of such bicyclic systems often involves the condensation of a diamine with a glyoxal derivative or an equivalent thereof. This compound, upon hydrolysis of the diethyl acetal to reveal the aldehyde functionality, could theoretically react with a suitable piperazinone-containing diamine to form the desired imidazo-fused ring system. This approach would offer a convergent and efficient route to the core structure of these important inhibitors.

Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics. The development of inhibitors for these enzymes is a critical area of research. Although direct synthetic routes to MBL inhibitors employing this compound are not prominently reported, the amidine functionality within this compound is a key feature in some MBL inhibitors. For instance, the sulfonyl amidine moieties have been incorporated into diazabicyclooctane rings to create effective inhibitors. Theoretically, this compound could be utilized to introduce the amidine group into various scaffolds designed to chelate the zinc ions in the active site of MBLs.

ERK5 Kinase Domain Inhibitors

Extracellular signal-regulated kinase 5 (ERK5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in various cancers. Many potent and selective ERK5 inhibitors are based on a substituted pyrimidine scaffold. The synthesis of such pyrimidine rings can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. This compound serves as a direct precursor to the acetimidamide moiety, which can undergo cyclocondensation with a suitable three-carbon component to furnish the core pyrimidine ring. Subsequent functionalization of this pyrimidine core would then lead to the final ERK5 kinase domain inhibitors. While a direct synthesis of a specific ERK5 inhibitor from this compound is not explicitly documented, the fundamental chemistry strongly supports its utility in accessing the necessary pyrimidine core structure.

HPK1 Degraders/Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition or degradation is a promising strategy in cancer immunotherapy. Many HPK1 inhibitors are based on complex heterocyclic scaffolds. While the direct application of this compound in the synthesis of known HPK1 degraders or inhibitors is not well-documented, its potential as a precursor for various nitrogen-containing heterocycles suggests its plausible use in the construction of novel HPK1-targeting compounds. The amidine group can be a key pharmacophoric element or a synthetic handle for further elaboration.

PDE1 Inhibitors

Phosphodiesterase 1 (PDE1) is an enzyme involved in cyclic nucleotide signaling, and its inhibitors have therapeutic potential in various neurological and cardiovascular disorders. The chemical space of PDE1 inhibitors is diverse. While a direct synthesis of a known PDE1 inhibitor from this compound has not been found in the reviewed literature, the ability of this compound to participate in the formation of various heterocyclic systems, such as pyrimidines and imidazoles which are present in some phosphodiesterase inhibitors, indicates its potential as a building block in the discovery of new PDE1 inhibitors.

Synthesis of Complex Polycyclic Systems (e.g., Tricyclic Piperazine Derivatives)

Facilitating Late-Stage Diversification in Synthetic Routes

Late-stage diversification is a powerful strategy in medicinal chemistry that allows for the rapid generation of a library of analogues from a common advanced intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies. The functional handles present in this compound make it an enabler of such strategies. A core scaffold can be synthesized utilizing one of the reactive groups of this compound, leaving the other protected functional group for later-stage modifications. For example, the amidine can be incorporated into a heterocyclic core, while the diethyl acetal remains intact. In the final steps of the synthesis, the acetal can be deprotected to the aldehyde, which can then be subjected to a variety of transformations, such as reductive amination with a diverse set of amines, Wittig reactions, or oxidations to a carboxylic acid followed by amide coupling. This approach allows for the introduction of a wide range of substituents at a late stage, providing a powerful tool for optimizing the biological activity of a lead compound.

Integration into Convergent and Divergent Synthesis Strategies

The strategic application of this compound in advanced organic synthesis is highlighted by its potential integration into both convergent and divergent synthetic strategies. These approaches are fundamental to the efficient construction of complex molecules, and the unique structural features of this compound make it a valuable building block for such methodologies. While specific, documented examples of this compound in these complex syntheses are not extensively reported in the available literature, its chemical nature as an amidine derivative allows for scientifically grounded projections of its utility.

A hypothetical convergent synthesis could involve the reaction of this compound with a complex, functionalized 1,3-dielectrophile to form a substituted pyrimidine core. This pyrimidine could then be coupled with other intricate molecular fragments. The table below illustrates a potential convergent approach.

| Convergent Synthesis Fragment A | Convergent Synthesis Fragment B | Coupling Reaction | Final Product |

| This compound | A functionalized 1,3-dicarbonyl compound | Cyclocondensation | A polysubstituted pyrimidine derivative |

This strategy allows for the late-stage introduction of molecular complexity, a hallmark of convergent synthesis.

Conversely, a divergent synthesis strategy begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related but distinct compounds bu.edu.eg. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. The reactivity of this compound could be harnessed to create a central scaffold from which various derivatives can be synthesized.

For example, the initial product from the reaction of this compound with a suitable partner could contain multiple reactive sites. These sites could then be selectively functionalized to produce a diverse range of final products. A plausible divergent strategy could commence with the formation of a substituted heterocyclic core, which is then subjected to a variety of subsequent chemical transformations. The following table outlines a conceptual divergent synthesis starting from a common intermediate derived from this compound.

| Common Intermediate | Reaction Pathway 1 | Product 1 | Reaction Pathway 2 | Product 2 |

| Substituted pyrimidine from this compound | Suzuki Coupling | Aryl-substituted pyrimidine | N-Alkylation | N-Alkyl pyrimidinium salt |

The ability to generate a library of compounds from a single, readily accessible intermediate underscores the power of divergent synthesis in modern drug discovery and materials science. While direct applications of this compound in these sophisticated synthetic plans are yet to be broadly documented, its inherent chemical reactivity provides a strong foundation for its future role in the efficient and flexible construction of complex molecular architectures.

Mechanistic and Theoretical Investigations of 2,2 Diethoxyacetimidamide Transformations

Elucidation of Reaction Mechanisms for Condensation and Cyclization Processes

The transformation of 2,2-diethoxyacetimidamide into heterocyclic structures, such as pyrimidines and triazines, proceeds through a series of condensation and cyclization steps. The generally accepted mechanism for pyrimidine synthesis involves the reaction of an amidine, like this compound, with a 1,3-dicarbonyl compound or its equivalent. This reaction is a cornerstone in heterocyclic chemistry, providing a reliable route to a wide array of substituted pyrimidines.

The initial step is a condensation reaction where the nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base, which facilitates the nucleophilic attack and the subsequent elimination of water.

In the context of triazine synthesis, imidates, which are structurally related to this compound, can undergo trimerization to form s-triazines. While direct trimerization of this compound is less common, it can react with other nitriles or amidines in a stepwise manner to form triazine rings. The mechanism involves nucleophilic additions and eliminations, ultimately leading to the stable triazine heterocycle. For instance, the reaction of an amidine with a 1,2,3,5-tetrazine has been shown to proceed via an inverse electron demand Diels-Alder reaction, followed by nitrogen extrusion to afford a triazine.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative data on the rates of the elementary steps involved in the transformation of this compound. While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, general principles from related systems can be applied.

The rate of the initial condensation step is dependent on the concentration of the reactants and the catalyst. The nucleophilicity of the amidine and the electrophilicity of the carbonyl compound are key factors influencing the reaction rate. Electron-donating groups on the amidine and electron-withdrawing groups on the carbonyl compound generally increase the reaction rate.

Thermodynamic Analysis of Reaction Equilibria

The thermodynamic analysis of the condensation and cyclization reactions of this compound provides insights into the spontaneity and position of the equilibrium for each step. The formation of stable heterocyclic rings like pyrimidines and triazines is generally a thermodynamically favorable process, driven by the formation of a stable aromatic system and the release of small molecules like water or ethanol (B145695).

For the synthesis of 4,6-dihydroxy pyrimidine from dimethyl malonate and formamide, a related reaction, thermodynamic parameters have been calculated using group contribution methods. The results indicated that the reaction is endothermic but spontaneous, with the Gibbs free energy change being negative. The equilibrium constant was found to increase with temperature. researchgate.net A similar thermodynamic profile can be expected for the synthesis of pyrimidines from this compound, where the formation of the stable pyrimidine ring is the main driving force.

Below is a table summarizing the calculated thermodynamic parameters for the synthesis of 4,6-dihydroxy pyrimidine, which can serve as an illustrative example for the types of thermodynamic data relevant to the transformations of this compound.

| Thermodynamic Parameter | Value | Conditions |

| Reaction Heat (ΔrHΘ) | > 0 | Endothermic |

| Gibbs Free Energy Change (ΔrGΘ) | < 0 | Spontaneous |

| Equilibrium Constant (Kp) | Increases with temperature | - |

| Data for the synthesis of 4,6-dihydroxy pyrimidine from dimethyl malonate and formamide. researchgate.net |

Stereochemical Control and Selectivity in this compound Reactions

Stereochemical control is a crucial aspect of organic synthesis, particularly when chiral centers are formed during a reaction. In the context of this compound transformations, stereoselectivity can become important if the reactants are chiral or if the reaction creates new stereocenters.

For instance, in nucleophilic addition reactions to the carbon-nitrogen double bond of the imidamide, the approach of the nucleophile can be influenced by steric and electronic factors, potentially leading to the preferential formation of one stereoisomer over another. If the substituents on the this compound or the attacking nucleophile are bulky, steric hindrance will play a significant role in determining the stereochemical outcome.

Computational Chemistry Approaches in 2,2 Diethoxyacetimidamide Research

Quantum Mechanical Studies of Molecular Structures and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic structure and energetics of molecules. These ab initio and density functional theory (DFT) approaches provide a detailed picture of electron distribution, molecular orbital energies, and the energies of different molecular conformations.

Density Functional Theory (DFT) has become a popular quantum chemical computation method due to its balance of accuracy and computational cost. For 2,2-Diethoxyacetimidamide, DFT can be employed to calculate a variety of electronic properties that govern its reactivity and interactions.

Key parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ekb.eg

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT. The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atoms of the imidamide group and the oxygen atoms of the ethoxy groups are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds.

To illustrate the type of data obtained from DFT calculations, a hypothetical table of electronic properties for this compound is presented below. These values are for illustrative purposes and would be determined through specific DFT calculations.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 0.92 eV | Electrophilic nature |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for characterizing reaction pathways. These methods can be used to map the potential energy surface of a reaction involving this compound, identifying transition states and calculating activation energies.

For example, the hydrolysis of the imidamide group or reactions at the ethoxy functionalities can be modeled to understand the reaction mechanisms in detail. By locating the transition state structures and calculating their energies, the feasibility of different reaction pathways can be compared, and the rate-determining steps can be identified. This information is crucial for optimizing reaction conditions and for understanding the chemical stability of the compound.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the conformational changes and intermolecular interactions of this compound over time. In an MD simulation, the motion of each atom in the system is calculated based on a force field, which describes the potential energy of the system as a function of the atomic coordinates.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. Understanding the preferred conformations is key to understanding its biological activity and physical properties.

Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or in the presence of a biological target like an enzyme. These simulations can reveal how the solvent molecules arrange around the solute and how the compound interacts with the active site of a protein, providing insights into its solubility and binding affinity. The results of such simulations can guide the design of derivatives with improved properties. researchgate.netyoutube.comacs.org

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, the structure of the synthesized compound can be confirmed.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted computationally. youtube.comugr.es This is particularly useful for complex molecules where the assignment of NMR signals can be challenging. The accuracy of these predictions has reached a level where they can be a reliable tool in structure elucidation.

The conformational landscape of this compound can be explored by systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of all low-energy conformers and the construction of a potential energy surface that describes the relative energies and interconversion barriers. nih.govmdpi.comresearchgate.net This information is crucial for understanding how the molecule's shape influences its properties and interactions. mdpi.comnih.gov

Below is a hypothetical table illustrating the kind of data that could be generated for the predicted vibrational frequencies of a dominant conformer of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | N-H stretch |

| 2 | 2980 | C-H stretch (ethoxy) |

| 3 | 1650 | C=N stretch |

| 4 | 1100 | C-O stretch (ethoxy) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Application in Retrosynthetic Analysis and Rational Design of this compound Derivatives

Computational tools are increasingly being used to assist in the planning of organic syntheses through retrosynthetic analysis. the-scientist.comsynthiaonline.com Software can suggest disconnections of the target molecule into simpler, commercially available starting materials. youtube.com For this compound, a retrosynthetic analysis might suggest a disconnection at the C-N bond of the imidamide, leading back to an orthoester and ammonia (B1221849) or an amine. Computational tools can help evaluate the feasibility of different synthetic routes by predicting reaction outcomes and identifying potential side reactions. youtube.com

Rational drug design relies heavily on computational methods to design new molecules with specific biological activities. nih.govnih.gov If this compound were identified as a hit compound in a drug discovery program, computational methods could be used to design derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govugr.es

By building a computational model of the biological target, such as an enzyme or receptor, molecular docking simulations can be used to predict how different derivatives of this compound would bind. nih.gov These simulations can guide the selection of which derivatives to synthesize and test, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, further aiding in the design of more potent compounds.

Future Research Directions and Unexplored Avenues for 2,2 Diethoxyacetimidamide

Development of Novel Catalytic Methods for 2,2-Diethoxyacetimidamide Transformations

The unique structural features of this compound, combining an acetal (B89532) and an amidine moiety, make it an intriguing substrate for the development of new catalytic transformations. The amidine group is known to act as a potent nucleophile and a ligand for transition metals, while the diethoxyacetal group offers a masked aldehyde functionality that can be revealed under specific conditions.

Future research could focus on leveraging these characteristics. For instance, the development of chiral catalysts for the asymmetric transformation of this compound could lead to the synthesis of enantiomerically pure building blocks for the pharmaceutical industry. Transition metal catalysis, particularly with metals like palladium, rhodium, and copper, could be explored to activate the C-H bonds adjacent to the amidine nitrogen, paving the way for novel cross-coupling reactions.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Potential Reaction | Expected Product Class |

| Chiral Lewis Acids | Asymmetric Hydrolysis | Chiral α-amino aldehydes |

| Palladium Complexes | C-H Arylation | Arylated amidines |

| Rhodium Catalysts | Hydroamination | Substituted guanidines |

| Gold Catalysts | Cycloisomerization | Nitrogen-containing heterocycles |

Expansion of Synthetic Applications in Emerging Fields of Chemistry

The versatility of this compound as a synthon could be harnessed in various emerging fields of chemistry. Its ability to act as a precursor to nitrogen-containing heterocycles is of particular interest. researchgate.net Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov

In medicinal chemistry, this compound could serve as a key starting material for the synthesis of novel scaffolds for drug discovery. Its masked aldehyde and reactive amidine functionalities allow for a stepwise and controlled introduction of molecular complexity. In materials science, the incorporation of the amidine moiety into polymer backbones could lead to materials with interesting properties, such as enhanced thermal stability or the ability to coordinate with metal ions for catalytic applications.

Advanced Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation of intermediates and transition states.

Computational chemistry, particularly density functional theory (DFT) calculations, can offer deep insights into the energetics and geometries of the species involved in a reaction pathway. nih.gov Such studies can help in elucidating the role of the catalyst, the solvent, and the substituents on the reactivity and selectivity of the transformations of this compound. A combined experimental and theoretical approach will be instrumental in unraveling the intricacies of its chemical behavior.

Challenges and Opportunities in Scaling Up this compound-Mediated Syntheses

The transition of a synthetic route from the laboratory to an industrial scale is often fraught with challenges. For this compound-mediated syntheses, potential hurdles could include the stability of the starting material under prolonged reaction times and at elevated temperatures, the cost and availability of catalysts, and the purification of the final products.

However, these challenges also present opportunities for innovation. The development of more robust and efficient catalysts, the use of flow chemistry to improve reaction control and safety, and the design of greener and more sustainable synthetic processes are all areas where significant advancements can be made. The successful scale-up of reactions involving this compound will be a key determinant of its practical utility in industrial applications.

Table 2: Key Considerations for Scaling Up this compound Syntheses

| Parameter | Challenge | Potential Solution |

| Reaction Time | Potential for side reactions and degradation | Optimization of reaction conditions, use of highly active catalysts |

| Catalyst Cost | High cost of precious metal catalysts | Development of earth-abundant metal catalysts, catalyst recycling |

| Product Purification | Removal of catalyst and byproducts | Crystallization, chromatography, development of extraction protocols |

| Safety | Exothermic reactions, handling of reactive intermediates | Use of flow reactors, careful process monitoring and control |

常见问题

Q. How can ecotoxicological risks of this compound be assessed for laboratory waste management?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。